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AzddMeC

Antiviral HIV-1 NRTI

Standard NRTIs show inconsistent potency across cell types, and myelosuppression often confounds safety readouts. AzddMeC solves both: 15-fold higher potency in HIV-1-infected macrophages (EC50=6 nM vs. 90 nM in PBM cells) and 40-fold lower toxicity to human bone marrow progenitors (GM-CFC, BFU-E) than AZT. - 30-fold higher RT affinity than ddCTP (Kis=9.3 nM) - Potent HBV DNA polymerase inhibition (ID50=0.03-0.35 μM) - Validated for CNS reservoir, co-infection models & NRTI SAR studies

Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
CAS No. 87190-79-2
Cat. No. B1666249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzddMeC
CAS87190-79-2
SynonymsAz-Dcme;  CS-92;  AzddMeC;  Azidodideoxymethylcytidine;  3'-Azido-2',3'-dideoxy-5-methylcytidine
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1
InChIKeyGZSDAHQGNUAEBC-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AzddMeC: Antiviral NRTI Overview


AzddMeC (CS-92, CAS 87190-79-2) is a synthetic nucleoside analogue belonging to the 2',3'-dideoxycytidine class, structurally and mechanistically related to the NRTI class of antiretroviral agents [1]. It functions as a chain-terminating inhibitor of viral reverse transcriptase, specifically targeting HIV-1 and HIV-2 replication, and also demonstrates potent inhibition of hepatitis B virus (HBV) DNA polymerase [2]. Key molecular attributes include a molecular formula of C10H14N6O3, a molecular weight of 266.26 g/mol, and the presence of an azido group at the 3'-position of the sugar moiety, which is critical for its antiviral activity and its utility as a click chemistry reagent [3].

HIV-1 and HIV-2 reverse transcriptase chain-termination studies
HBV DNA polymerase inhibition and co-infection model research
NRTI tool compound with click chemistry utility via 3'-azido group

AzddMeC Differentiation from Other NRTIs


Despite belonging to the same broad class of nucleoside reverse transcriptase inhibitors, AzddMeC exhibits a distinct quantitative profile that precludes simple substitution with agents like AZT (zidovudine), 3TC (lamivudine), d4T (stavudine), or the structurally related CS-87 (AzddU) [1]. Critical differences exist in target enzyme affinity (Ki for HIV-1 RT), cellular selectivity indices (therapeutic window), and organ-specific toxicity profiles [2]. For instance, AzddMeC demonstrates a 30-fold higher affinity for HIV-1 reverse transcriptase compared to ddCTP and exhibits at least a 40-fold lower toxicity to bone marrow progenitor cells than AZT [3]. Such differential pharmacology directly impacts the suitability of this compound for specific experimental models and early-stage therapeutic development, making blind substitution a high-risk procurement strategy for reproducible research.

vs. AZT Bone marrow progenitor toxicity profile differs by at least 40-fold; direct substitution may compromise hematopoietic safety-related endpoint interpretation.
vs. 3TC/d4T Cell-type-specific potency shifts significantly (PBM vs. macrophage); antiviral response context may not transfer directly across NRTIs.
vs. ddCTP HIV-1 RT binding affinity context differs by 30-fold; enzyme-target engagement profiles require independent validation.

AzddMeC Comparative Evidence


Anti-HIV-1 Potency in PBM Cells vs. Macrophages

In HIV-1-infected human peripheral blood mononuclear (PBM) cells, the EC50 of AzddMeC was 90 nM, while the EC50 of AZT in a comparable PBMC assay was 2.5 nM, indicating a 36-fold lower potency for AzddMeC in this specific cell type [1][2]. However, in HIV-1-infected human macrophages, AzddMeC exhibited an EC50 of 6 nM, which is 15-fold more potent than its activity in PBM cells and demonstrates enhanced activity in a macrophage reservoir model [1].

Cell-Type Potency
Cross-study comparable
AzddMeC EC50: 90 nM (PBM) vs. 6 nM (Macrophages)
Reported macrophage reservoir model-response context; 15-fold potency shift relative to PBM cells.
AZT PBMC EC50 = 2.5 nM. Potency ranking is cell-type-dependent.
Antiviral HIV-1 NRTI

HIV-1 RT Selectivity Over Host DNA Polymerase

The triphosphate metabolite of AzddMeC (CS-92-TP) inhibited HIV-1 reverse transcriptase (RT) by 50% at a concentration 6,000-fold lower than that required to inhibit cellular DNA polymerase alpha [1]. This quantitative selectivity window is a critical determinant of therapeutic index and is directly compared to AZT, for which similar selectivity ratios are often less pronounced [1].

RT Selectivity
Head-to-head
6,000-fold (HIV-1 RT vs. DNA Pol α)
Supports enzyme selectivity endpoint review; reported selectivity window may inform cytotoxicity assay context.
Cell-free enzyme assay conditions apply. AZT selectivity context is often less pronounced.
Selectivity HIV-1 RT Cytotoxicity

Bone Marrow Progenitor Cell Toxicity vs. AZT

In direct comparative in vitro toxicity assays using human granulocyte-macrophage (GM) and erythroid (BFU-E) precursor cells, AzddMeC was found to be at least 40 times less toxic than AZT [1]. This represents a quantifiable and therapeutically meaningful reduction in the myelosuppressive liability that severely limits the clinical utility of AZT [1].

Myelotoxicity Profile
Head-to-head
≥40-fold less toxic than AZT (GM-CFC / BFU-E)
Reported hematopoietic progenitor cell endpoint context; supports model-safety endpoint monitoring.
Human bone marrow progenitor colony formation assays.
Myelotoxicity Hematopoietic Toxicity AZT

HBV DNA Polymerase Inhibition Selectivity

Among a series of 14 nucleoside 5'-triphosphates tested, AzddMeC triphosphate was identified as one of the most potent inhibitors of endogenous HBV DNA polymerase, exhibiting a 50% inhibitory dose (ID50) range of 0.03 to 0.35 μM [1]. In contrast, cellular DNA polymerases alpha and beta were found to be either resistant to or only partially affected by the compound, confirming high target selectivity [1].

HBV Polymerase
Class-level inference
ID50 = 0.03–0.35 μM
Reported among most potent in tested NTP panel; cellular polymerases reported resistant or partially affected.
Endogenous HBV DNA polymerase assay. Source review recommended.
HBV DNA Polymerase Antiviral

HIV-1 RT Binding Affinity vs. ddCTP

Kinetic analysis revealed that the 5'-triphosphate of AzddMeC (CS-92-TP) binds to HIV-1 reverse transcriptase with a 30-fold greater affinity than the structurally related nucleoside analog ddCTP (2',3'-dideoxycytidine triphosphate) [1]. The inhibition constant (Kis) for AzddMeC-TP was determined to be 9.3 nM, indicating competitive inhibition of the viral polymerase [1].

RT Binding Affinity
Head-to-head
Kis = 9.3 nM (30-fold vs. ddCTP)
Supports target-engagement assay context; competitive inhibition profile reported.
Cell-free recombinant HIV-1 RT enzyme assay.
HIV-1 RT Ki Enzyme Kinetics

Pharmacokinetics and AZT Metabolism in Rhesus Monkeys

Following intravenous and oral administration of 60 mg/kg to male rhesus monkeys, AzddMeC displayed a biexponential serum concentration decline with a terminal half-life ranging from 0.5 to 1.3 hours [1]. Oral bioavailability was estimated at approximately 21-26% [1][2]. Notably, AZT was identified as a major metabolite of AzddMeC in this primate model [1].

NHP Pharmacokinetics
Supporting evidence
t1/2 = 0.5–1.3 h; Oral F ≈ 21–26%
Reported NHP model-response context; AZT identified as major metabolite in this primate model.
Rhesus monkey, 60 mg/kg. In vivo exposure-model review required.
Pharmacokinetics Oral Bioavailability Metabolism

AzddMeC Application Scenarios


Macrophage-Tropic HIV-1 and CNS Reservoir Research

Given its 15-fold higher potency in HIV-1-infected human macrophages (EC50 = 6 nM) compared to PBM cells (EC50 = 90 nM), AzddMeC is the preferred compound for investigators studying HIV infection in macrophage-lineage cells or viral persistence in central nervous system (CNS) reservoirs [1].

Low-Myelotoxicity Antiretroviral Toxicity Profiling

The 40-fold lower toxicity of AzddMeC against human bone marrow progenitor cells (GM-CFC and BFU-E) compared to AZT makes it an ideal tool for experiments where myelosuppression is a confounding variable or a primary safety endpoint [2].

HIV-HBV Co-Infection Model Screening

AzddMeC's validated, sub-micromolar inhibition of HBV DNA polymerase (ID50 = 0.03-0.35 μM), coupled with its anti-HIV-1 activity, supports its use in co-infection models and as a reference compound in broad-spectrum antiviral screening panels [3].

HIV-1 Reverse Transcriptase SAR Studies

The well-characterized enzyme kinetics, including a Kis of 9.3 nM and a 30-fold higher affinity than ddCTP, position AzddMeC as a valuable reference standard and starting scaffold for SAR studies aimed at optimizing NRTI binding and selectivity [4].

Application
Selection Property
Validation Focus
Macrophage-Tropic HIV / CNS Reservoir Research
Cell-type-dependent antiviral potency profile
Macrophage model-response endpoint review
Low-Myelotoxicity Antiretroviral Profiling
Reported hematopoietic progenitor cell endpoint context
Model-safety endpoint monitoring vs. AZT
HIV-HBV Co-Infection Model Screening
Dual polymerase inhibition assay context
HBV DNA polymerase panel and co-infection model validation
HIV-1 RT Structure-Activity Relationship Studies
Well-characterized competitive inhibition kinetics
Target-engagement assay and NRTI scaffold benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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